REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[C:4]2[S:11][CH:10]=[C:9]([C:12]([OH:14])=O)[C:5]=2[N:6]=[CH:7][N:8]=1.CN(C(ON1N=N[C:25]2[CH:26]=[CH:27][CH:28]=[N:29][C:24]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[CH3:39][CH2:40]N(C(C)C)C(C)C.[C:48]([O:51][CH2:52][CH3:53])(=[O:50])C>CN(C=O)C>[CH3:39][C:40]1[CH:24]=[CH:25][C:26]([C:48]([O:51][CH2:52][CH3:53])=[O:50])=[CH:27][C:28]=1[NH:29][C:12]([C:9]1[C:5]2[N:6]=[CH:7][N:8]=[C:3]([S:2][CH3:1])[C:4]=2[S:11][CH:10]=1)=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CSC=1C2=C(N=CN1)C(=CS2)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
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Type
|
CUSTOM
|
Details
|
stirred at 45° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with an aqueous sodium bicarbonate solution and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was purified by silica gel chromatography
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C(=O)OCC)C=C1)NC(=O)C1=CSC2=C1N=CN=C2SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |